molecular formula C24H27N3O4 B11604832 1-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

1-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B11604832
M. Wt: 421.5 g/mol
InChI Key: WKSDFTCKNNDBSR-UHFFFAOYSA-N
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Description

1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carbamoyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the carbamoyl group, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carbamoyl Group: This step may involve the use of carbamoyl chloride or other carbamoylating agents.

    Attachment of the Methoxyphenyl Group: This can be accomplished through nucleophilic substitution reactions using methoxyphenyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of 1-(4-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)-5-OXO-N-(PROP-2-EN-1-YL)PYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

1-[4-[2-(2,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O4/c1-4-11-25-24(30)18-13-23(29)27(14-18)19-7-9-20(10-8-19)31-15-22(28)26-21-12-16(2)5-6-17(21)3/h4-10,12,18H,1,11,13-15H2,2-3H3,(H,25,30)(H,26,28)

InChI Key

WKSDFTCKNNDBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC=C

Origin of Product

United States

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